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molecular formula C16H18O B3053879 4,4-Diphenylbutan-1-ol CAS No. 56740-71-7

4,4-Diphenylbutan-1-ol

Cat. No. B3053879
M. Wt: 226.31 g/mol
InChI Key: VXHWNYWSQHXOLC-UHFFFAOYSA-N
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Patent
US05767129

Procedure details

1,1-Diphenyl-1,4-butanediol (26.62 g, 0.110 mol) was dissolved in MeOH and shaken with 20% Pd/C (1.50 g) on a Parr apparatus under an H2 atmosphere (50 psi) for 17 hours. The MeOH was removed in vacuo, and the residue chromatographed on silica gel eluting with 35% EtOAc/Hexanes gave 22.53 g (91%) of desired product.
Quantity
26.62 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
1.5 g
Type
catalyst
Reaction Step Two
Yield
91%

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)(O)[CH2:8][CH2:9][CH2:10][OH:11])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1>CO.[Pd]>[C:13]1([CH:7]([C:1]2[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=2)[CH2:8][CH2:9][CH2:10][OH:11])[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=1

Inputs

Step One
Name
Quantity
26.62 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(CCCO)(O)C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
1.5 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The MeOH was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue chromatographed on silica gel eluting with 35% EtOAc/Hexanes

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C(CCCO)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 22.53 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 90.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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